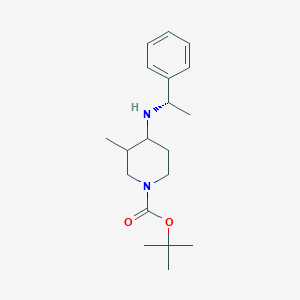
Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate is a compound belonging to the class of esters, specifically derived from quinoline. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of zeolite catalysts can enhance the efficiency of the esterification process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
- Oxidation products include quinolone derivatives.
- Reduction products include tetrahydroquinoline derivatives.
- Substitution products vary depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with various biological pathways, potentially modulating enzyme activity and receptor binding .
Comparación Con Compuestos Similares
- Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- Ethyl 2-methyl-2-(quinolin-6-yl)propanoate
Uniqueness: Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate is unique due to its specific ester linkage and the presence of the tetrahydroquinoline ring, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-14(17)15(2,3)12-7-8-13-11(10-12)6-5-9-16-13/h7-8,10,16H,4-6,9H2,1-3H3 |
Clave InChI |
CNPAJZRGRFFAIN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C1=CC2=C(C=C1)NCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)



![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12958609.png)

![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)





![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)
